3,4-Dimethyloctane

描述

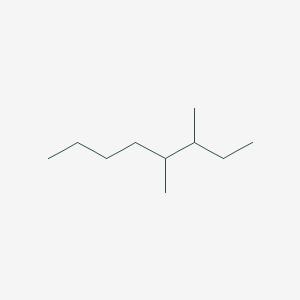

3,4-Dimethyloctane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a chain of eight carbon atoms with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethyloctane can be synthesized through various methods, including the alkylation of octane with methyl groups. One common approach involves the use of Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller ones and then rearranging them to form branched alkanes like this compound.

化学反应分析

Types of Reactions: 3,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as:

Combustion: Reacts with oxygen to produce carbon dioxide and water.

Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens (chlorine or bromine) and UV light.

Cracking: Requires high temperature and pressure, often in the presence of a catalyst.

Major Products Formed:

Combustion: Carbon dioxide and water.

Halogenation: Haloalkanes (e.g., 3-chloro-4-methyloctane).

Cracking: Smaller hydrocarbons such as butane and ethylene.

科学研究应用

Chemical Applications

- Gas Chromatography Reference : 3,4-Dimethyloctane is utilized as a reference compound in gas chromatography to study the behavior and separation of branched alkanes. Its distinct structural features allow researchers to analyze retention times and optimize chromatographic conditions for various applications.

- Solvent Properties : This compound is investigated for its solvent properties in various chemical reactions and processes due to its hydrophobic nature, which can influence reaction kinetics and product formation.

Biological Applications

- Membrane Studies : The hydrophobic characteristics of this compound make it a subject of study for its effects on biological membranes. Researchers explore how such compounds interact with lipid bilayers, influencing membrane fluidity and permeability, which is critical in drug delivery systems.

Medical Applications

- Pharmaceutical Formulations : There is ongoing research into the potential use of this compound as a solvent or carrier in pharmaceutical formulations. Its stability and compatibility with various active ingredients make it a candidate for enhancing drug solubility and bioavailability.

Industrial Applications

- Fuel and Lubricants : In the industrial sector, this compound is explored as an additive in fuels and lubricants due to its high energy content and stability. Its properties can improve the performance of fuels by enhancing combustion efficiency and reducing emissions.

Case Study 1: Gas Chromatography

In a study examining the efficiency of branched alkanes in gas chromatography, this compound was used as a benchmark compound. The research highlighted its retention time compared to other alkanes, providing insights into how branching affects volatility and separation efficiency. The findings demonstrated that branched alkanes like this compound exhibit longer retention times than their straight-chain counterparts, indicating their potential utility in refining separation techniques for complex mixtures .

Case Study 2: Biological Membrane Interaction

A research project focused on the interaction of various hydrocarbons with lipid membranes included this compound to assess its impact on membrane fluidity. The results indicated that increasing concentrations of this compound led to significant alterations in membrane dynamics, suggesting its potential role in modulating membrane properties for drug delivery applications .

作用机制

As an alkane, 3,4-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical, such as providing energy through combustion or acting as a solvent. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

相似化合物的比较

- 2,3-Dimethyloctane

- 2,4-Dimethyloctane

- 3,5-Dimethyloctane

- 3,4-Dimethylheptane

Uniqueness: 3,4-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity, distinguishing it from other similar compounds.

生物活性

- Molecular Weight : 142.2817 g/mol

- Chemical Structure : The compound features a branched structure that may influence its interaction with biological systems.

- IUPAC Name : 3,4-Dimethyloctane

- CAS Number : 85926

Biological Activity Overview

The biological activity of hydrocarbons like this compound can be evaluated through several mechanisms:

- Antioxidant Activity : Hydrocarbons can exhibit antioxidant properties, which are crucial in preventing oxidative stress in biological systems. Studies on related compounds have shown varying degrees of free radical scavenging ability.

- Antimicrobial Properties : Some aliphatic hydrocarbons possess antimicrobial activity, which can be attributed to their hydrophobic nature and ability to disrupt microbial membranes. This property is particularly relevant for industrial applications in food preservation and pharmaceuticals.

- Enzyme Inhibition : Certain hydrocarbons have been studied for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are important in carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes.

Antioxidant Activity

A study evaluating the antioxidant properties of various hydrocarbons found that branched alkanes could effectively scavenge free radicals. The effectiveness was measured using the DPPH assay, where a lower IC50 value indicates higher antioxidant potential. For instance:

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | TBD |

| Butylated Hydroxytoluene (BHT) | 5.0 |

Antimicrobial Activity

Research has demonstrated that branched-chain alkanes can exhibit antimicrobial properties against a range of pathogens. The effectiveness is often assessed using minimum inhibitory concentration (MIC) assays:

Enzyme Inhibition Studies

Inhibitory effects on digestive enzymes have been noted in studies involving similar compounds. The following table summarizes findings related to enzyme inhibition:

Case Study 1: Antioxidant Potential of Hydrocarbons

A study conducted by Gan et al. (2019) evaluated the antioxidant activity of various hydrocarbons including branched alkanes. The results indicated that certain structural modifications could enhance antioxidant capacity significantly.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of volatile oils and hydrocarbons, it was found that compounds with branched structures displayed superior activity against Gram-positive bacteria compared to their straight-chain counterparts.

属性

IUPAC Name |

3,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871245 | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-92-8 | |

| Record name | Octane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?

A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。